![molecular formula C22H16O6S B2925562 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate CAS No. 824978-58-7](/img/structure/B2925562.png)
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
This compound is a derivative of chromen-7-yl thiophene-2-carboxylate, which is a type of organic compound. It has a chromen-7-yl group (a bicyclic compound made up of a benzene ring fused to a heterocyclic pyran ring), a thiophene-2-carboxylate group (a five-membered ring containing four carbon atoms and a sulfur atom), and a 3,4-dimethoxyphenyl group (a phenyl group with two methoxy groups attached at the 3 and 4 positions) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through palladium-catalyzed methods . These methods can be used for the preparation of structurally diverse derivatives via hydroxy-based transformations .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The chromen-7-yl group, thiophene-2-carboxylate group, and 3,4-dimethoxyphenyl group would all contribute to the overall structure .Scientific Research Applications
Synthetic Methodologies and Material Development
One-Pot Synthesis Approaches : The efficiency of one-pot synthesis methods for creating thiophene derivatives highlights the importance of these compounds in organic chemistry. Sahu et al. (2015) demonstrated a simple, efficient, and economical synthesis of dimethyl 3-amino-5-(2-oxo-2-arylethyl)thiophene-2,4-dicarboxylates through a novel annulation strategy. This method emphasizes the compound's role in facilitating the development of tetrasubstituted thiophenes, showcasing its utility in synthesizing complex organic structures (S. N. Sahu et al., 2015).
Palladium-Catalyzed Polymerization : The development of ester-functionalized thiophene polymers, such as poly(hexyl thiophene-3-carboxylate), through palladium-catalyzed oxidative direct arylation polymerization (Oxi-DArP), was reported by Gobalasingham et al. (2016). This work not only exemplifies the compound's applicability in creating high molecular weight polymers but also its significance in advancing polymer synthesis techniques that are simpler and more environmentally friendly compared to traditional methods (Nemal S. Gobalasingham et al., 2016).
Advanced Material Applications : The synthesis and application of compounds like 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate in material science, particularly in the creation of new polymers and conducting materials, underscore their potential in crafting novel electrochromic devices and high-performance materials. For instance, the electrochemical polymerization and characterization of new copolymers of 3-substituted thiophenes by Alves et al. (2010) demonstrate the compound's relevance in producing materials for electrochromic displays, highlighting its contribution to advancements in electronic materials (M. Alves et al., 2010).
Mechanism of Action
Target of Action
Thiophene derivatives have been studied for their in vitro antibacterial, antifungal, antioxidant, anticorrosion, and anticancer activities .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of potential effects .
Biochemical Pathways
Thiophene derivatives have been shown to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial for its efficacy and bioavailability.
Result of Action
Thiophene derivatives have been shown to exhibit antimicrobial, antioxidant, anticorrosion, and anticancer activities .
Action Environment
The environment can significantly impact the effectiveness of a compound .
properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6S/c1-25-17-8-6-13(11-19(17)26-2)16-10-14-5-7-15(12-18(14)28-21(16)23)27-22(24)20-4-3-9-29-20/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLAPPHUJWEDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4=CC=CS4)OC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate |
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